molecular formula C₂₃H₁₉F₂N₃O₆ B1147390 [(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate CAS No. 1268237-46-2

[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate

Cat. No. B1147390
M. Wt: 471.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Intermediate in the preparation of Gemcitabine impurities.

Scientific Research Applications

Influenza Virus Inhibition

Vedula et al. (2010) identified a compound similar to the specified chemical as a potent influenza virus inhibitor. Their research involved the synthesis and evaluation of C-3' modified ribose nucleosides to screen against both A and B viral strains of influenza. This work highlights the potential of such compounds in antiviral therapies (Vedula et al., 2010).

Herbicidal Activity

Tamaru et al. (1997) explored derivatives of a similar compound for their herbicidal activity against Barnyard grass in paddy rice. They found that certain modifications to the prototype compound resulted in effective herbicidal properties, leading to the development of a novel herbicide (Tamaru et al., 1997).

Synthesis of Novel Dinucleotide Analogs

Valiyev et al. (2010) synthesized dinucleotide analogs, including compounds similar to the specified chemical. They utilized a new strategy involving phenyldichlorophosphate as the coupling reagent, showing superiority in certain aspects compared to other methods (Valiyev et al., 2010).

Synthesis of Antitumor Agents

Gangjee et al. (2005) designed and synthesized compounds including variants of the specified chemical as dual inhibitors of dihydrofolate reductase and thymidylate synthase, evaluating them as antitumor agents. They demonstrated the potential of such compounds in inhibiting tumor growth (Gangjee et al., 2005).

Anti-Inflammatory Activity

Kalsi et al. (1990) synthesized compounds related to the specified chemical and tested them for anti-inflammatory activity. They found that some compounds showed promising results in comparison with non-steroidal anti-inflammatory drugs (Kalsi et al., 1990).

Synthesis of Heterocyclic Systems

Several studies, including those by Toplak et al. (1999) and Selič et al. (1997), have utilized similar compounds in the synthesis of various heterocyclic systems, demonstrating the versatility of such chemicals in creating diverse molecular structures (Toplak et al., 1999), (Selič et al., 1997).

properties

IUPAC Name

[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18+,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUUYUUQQGBHBU-JUAJCIKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate
Reactant of Route 2
[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate
Reactant of Route 3
[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate
Reactant of Route 4
[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate
Reactant of Route 5
[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate
Reactant of Route 6
[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate

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